molecular formula C25H26N2O6S B3508393 ethyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate

ethyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate

Cat. No. B3508393
M. Wt: 482.5 g/mol
InChI Key: KPLFDKVAUZIRIN-UHFFFAOYSA-N
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Description

Ethyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate is a complex organic compound. Its molecular formula is C26H28N2O6S, with an average mass of 496.575 Da and a monoisotopic mass of 496.166809 Da .


Synthesis Analysis

The synthesis of a similar compound, Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of sulpiride, was reported to be synthesized from salicylic acid as a precursor. The synthesis generally consisted of four reactive steps: etherification, sulfonyl chloride formation, amination, and esterification . The yield of the four-step reactions can be improved by optimizing reaction conditions such as molar ratio, reaction time, and reaction temperature .

Mechanism of Action

Target of Action

Based on its structure, it is likely to interact with proteins or enzymes that have affinity for benzylic compounds . The role of these targets can vary widely, from signal transduction to metabolic processes.

Mode of Action

The compound’s mode of action involves interactions with its targets, likely through the formation of covalent or non-covalent bonds . These interactions can induce conformational changes in the target proteins or enzymes, altering their activity and leading to downstream effects .

Biochemical Pathways

Given the compound’s structure, it may be involved in pathways related to aromatic compounds and sulfonamide derivatives . The downstream effects of these pathway alterations can include changes in cellular signaling, metabolism, or gene expression.

Pharmacokinetics

Excretion would likely occur via the kidneys .

Result of Action

Based on its potential targets and mode of action, it could influence a variety of cellular processes, from signal transduction to gene expression .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . Additionally, individual factors such as age, sex, genetics, and health status can influence the compound’s efficacy and potential side effects.

properties

IUPAC Name

ethyl 4-[[2-(N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O6S/c1-4-33-25(29)19-11-13-20(14-12-19)26-24(28)17-27(21-8-6-5-7-9-21)34(30,31)23-16-18(2)10-15-22(23)32-3/h5-16H,4,17H2,1-3H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLFDKVAUZIRIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[2-(N-phenyl2-methoxy-5-methylbenzenesulfonamido)acetamido]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate
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ethyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate
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ethyl 4-({N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycyl}amino)benzoate

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